

# A Technical Guide to the Spectroscopic Characterization of 4-Morpholinophenylboronic Acid

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## Compound of Interest

Compound Name: 4-Morpholinophenylboronic acid

Cat. No.: B1585960

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## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for **4-Morpholinophenylboronic acid** (CAS RN: 186498-02-2), a versatile building block in medicinal chemistry and materials science. While experimental spectra for this specific compound are not readily available in public databases, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive characterization. This approach is designed to empower researchers in identifying and understanding this molecule, as well as in designing appropriate analytical protocols.

## Molecular Structure and Its Spectroscopic Implications

**4-Morpholinophenylboronic acid**, systematically named [4-(morpholin-4-yl)phenyl]boronic acid, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.<sup>[1]</sup> The molecule integrates a phenyl ring, a boronic acid moiety, and a morpholine substituent. Each of these components contributes characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive structural elucidation.

## Molecular Structure of **4-Morpholinophenylboronic Acid**

Caption: 2D structure of **4-Morpholinophenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **4-Morpholinophenylboronic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical information for structural confirmation.

## Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the morpholine moiety.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.7 - 7.9	Doublet	2H	Ar-H ortho to -B(OH) <sub>2</sub>	The boronic acid group is electron-withdrawing, deshielding the ortho protons.
~ 6.9 - 7.1	Doublet	2H	Ar-H ortho to -N(morpholine)	The nitrogen of the morpholine is electron-donating, shielding the ortho protons.
~ 3.8 - 4.0	Triplet	4H	-CH <sub>2</sub> -O- (Morpholine)	Protons adjacent to the electronegative oxygen atom are deshielded.
~ 3.2 - 3.4	Triplet	4H	-CH <sub>2</sub> -N- (Morpholine)	Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen.

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~ 8.0 - 9.0	Broad Singlet	2H	-B(OH) <sub>2</sub>	Protons of the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, leading to a broad signal.
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## Predicted <sup>13</sup>C NMR Spectrum

The carbon NMR spectrum will complement the <sup>1</sup>H NMR data, showing signals for each unique carbon environment.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~ 150 - 155	Ar-C para to -B(OH) <sub>2</sub>	Carbon directly attached to the electron-donating nitrogen atom is significantly deshielded.
~ 135 - 140	Ar-C ortho to -B(OH) <sub>2</sub>	Aromatic carbons adjacent to the boronic acid group.
~ 130 - 135	Ar-C ipso to -B(OH) <sub>2</sub>	The carbon atom directly bonded to the boron is often difficult to observe due to quadrupolar relaxation.
~ 115 - 120	Ar-C ortho to -N(morpholine)	Aromatic carbons adjacent to the morpholine nitrogen.
~ 66 - 68	-CH <sub>2</sub> -O- (Morpholine)	Aliphatic carbons bonded to the highly electronegative oxygen atom.
~ 48 - 50	-CH <sub>2</sub> -N- (Morpholine)	Aliphatic carbons bonded to the nitrogen atom.

## Experimental Protocol for NMR Data Acquisition

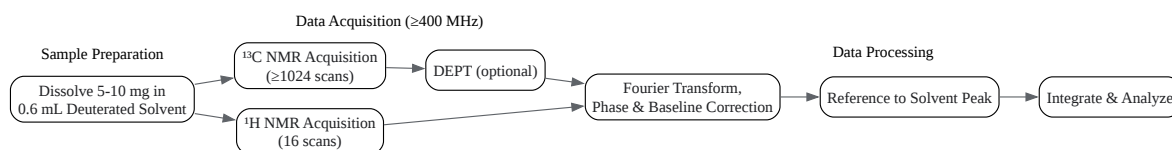
Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-Morpholinophenylboronic acid** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for boronic acids as it can help in observing the exchangeable -B(OH)<sub>2</sub> protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set a spectral width of approximately 16 ppm.
  - Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set a spectral width of approximately 220 ppm.
  - A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups, which is particularly useful for confirming the morpholine ring structure.

### NMR Acquisition Workflow



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Caption: Standard workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of **4-Morpholinophenylboronic acid** will be dominated by absorptions from the O-H, C-H, C-N, C-O, and B-O bonds.

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration	Intensity	Rationale
3200 - 3600	O-H stretch (B-OH)	Strong, Broad	Characteristic of the hydroxyl groups of the boronic acid, often showing hydrogen bonding.[2]
2850 - 3000	C-H stretch (aliphatic & aromatic)	Medium-Strong	Overlapping signals from the C-H bonds of the phenyl and morpholine rings.[3]
~ 1600, ~1500	C=C stretch (aromatic)	Medium	Typical absorptions for a para-substituted benzene ring.
~ 1310 - 1380	B-O stretch	Strong	A key diagnostic peak for the presence of a boronic acid.[4]
~ 1230 - 1270	C-N stretch (aryl-amine)	Strong	Stretching vibration of the bond between the phenyl ring and the morpholine nitrogen.
~ 1115	C-O-C stretch (ether)	Strong	Characteristic asymmetric stretching of the ether linkage within the morpholine ring.[3]

## Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups of the molecule.

Methodology:

- Sample Preparation:
  - Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.
  - Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights.

## Predicted Mass Spectrometric Data

Based on the molecular formula  $\text{C}_{10}\text{H}_{14}\text{BNO}_3$ , the calculated molecular weight is approximately 207.04 g/mol .<sup>[1]</sup> High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

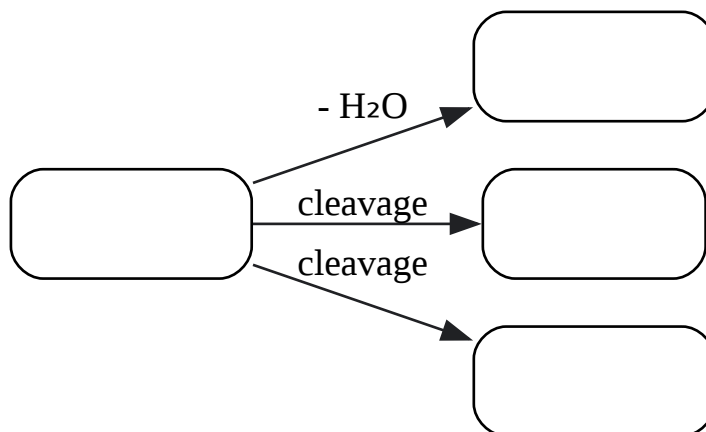


Adduct / Ion	Predicted m/z	Rationale
$[M+H]^+$	208.11395	Protonated molecular ion, commonly observed in electrospray ionization (ESI) positive mode.[5]
$[M+Na]^+$	230.09589	Sodium adduct, also common in ESI positive mode.[5]
$[M-H]^-$	206.09939	Deprotonated molecular ion, observed in ESI negative mode.[5]
$[M+H-H_2O]^+$	190.10393	Loss of a water molecule from the protonated molecular ion, a common fragmentation for boronic acids.[5]

## Predicted Fragmentation Pathway

Under ionization conditions, the molecular ion can fragment in predictable ways. Key fragmentations would involve the morpholine ring and the boronic acid group.

### Predicted ESI+ Fragmentation



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